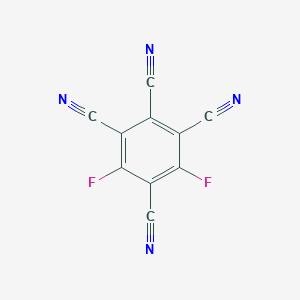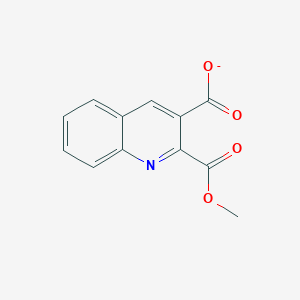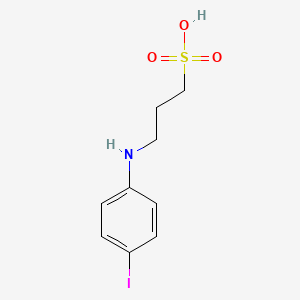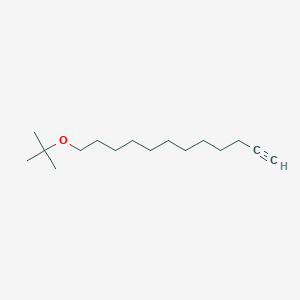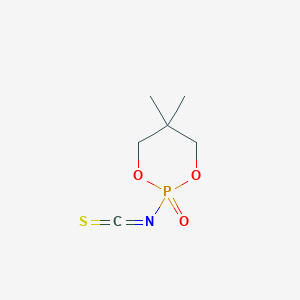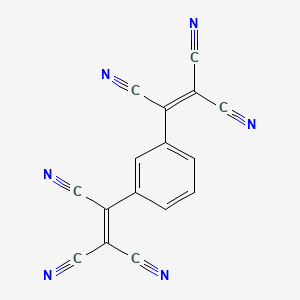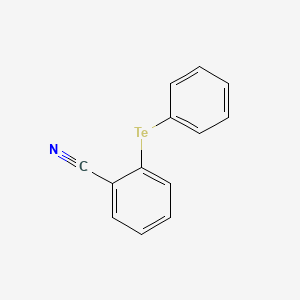
hydrogen carbonate;triethyl(methyl)azanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Hydrogen carbonate;triethyl(methyl)azanium can be synthesized through the reaction of triethylamine with methyl iodide, followed by the addition of carbon dioxide. The reaction typically proceeds as follows:
- Triethylamine reacts with methyl iodide to form triethyl(methyl)azanium iodide.
- The resulting iodide salt is then treated with carbon dioxide to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where triethylamine and methyl iodide are combined under controlled conditions. The reaction mixture is then exposed to carbon dioxide gas to yield the desired product. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions
Hydrogen carbonate;triethyl(methyl)azanium undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the hydrogen carbonate group can be replaced by other nucleophiles.
Acid-Base Reactions: As a quaternary ammonium salt, it can act as a base and react with acids to form corresponding salts.
Decomposition Reactions: Under certain conditions, the compound can decompose to release carbon dioxide and form triethyl(methyl)azanium hydroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Acid-Base Reactions: Strong acids like hydrochloric acid or sulfuric acid are used to protonate the compound, leading to the formation of corresponding salts.
Decomposition: Elevated temperatures or the presence of strong bases can induce decomposition.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted ammonium salts.
Acid-Base Reactions: The major products are the corresponding ammonium salts and water.
Decomposition: The primary products are carbon dioxide and triethyl(methyl)azanium hydroxide.
科学的研究の応用
Hydrogen carbonate;triethyl(methyl)azanium has several scientific research applications, including:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its potential role in biological systems as a buffer or stabilizing agent.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of hydrogen carbonate;triethyl(methyl)azanium involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby increasing the rate of reaction. The compound interacts with molecular targets through ionic interactions and hydrogen bonding, stabilizing transition states and intermediates in chemical reactions.
類似化合物との比較
Similar Compounds
Tetraethylammonium Hydrogen Carbonate: Similar in structure but with an additional ethyl group.
Tetramethylammonium Hydrogen Carbonate: Contains four methyl groups instead of ethyl and methyl groups.
Trimethylammonium Hydrogen Carbonate: Lacks one ethyl group compared to hydrogen carbonate;triethyl(methyl)azanium.
Uniqueness
This compound is unique due to its specific combination of triethyl and methyl groups, which imparts distinct chemical properties. This combination allows it to act as an effective phase-transfer catalyst and provides versatility in various chemical reactions.
特性
CAS番号 |
117417-44-4 |
|---|---|
分子式 |
C8H19NO3 |
分子量 |
177.24 g/mol |
IUPAC名 |
hydrogen carbonate;triethyl(methyl)azanium |
InChI |
InChI=1S/C7H18N.CH2O3/c1-5-8(4,6-2)7-3;2-1(3)4/h5-7H2,1-4H3;(H2,2,3,4)/q+1;/p-1 |
InChIキー |
WCDPGJKFAMMXGK-UHFFFAOYSA-M |
正規SMILES |
CC[N+](C)(CC)CC.C(=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


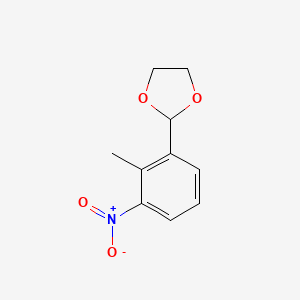
![Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-](/img/structure/B14289799.png)
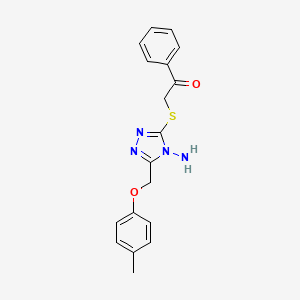
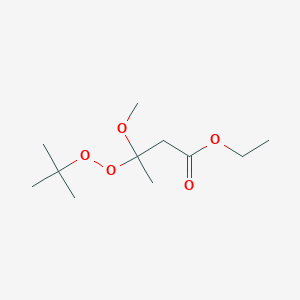
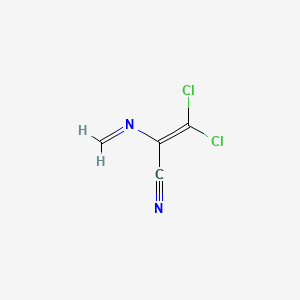
![N-[2-(2-Aminoethoxy)ethyl]tetradecanamide](/img/structure/B14289809.png)
